molecular formula C8H8BrClO B3183737 (1R)-1-(4-bromophenyl)-2-chloroethanol CAS No. 1029431-48-8

(1R)-1-(4-bromophenyl)-2-chloroethanol

Cat. No. B3183737
CAS RN: 1029431-48-8
M. Wt: 235.5 g/mol
InChI Key: NGBKYBZRHPFKQX-QMMMGPOBSA-N
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Description

“(1R)-1-(4-bromophenyl)-2-chloroethanol” is a chemical compound with the molecular formula C8H8BrClO and a molecular weight of 235.51 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “(1R)-1-(4-bromophenyl)-2-chloroethanol” is 1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 . This code provides a specific string of characters representing the compound’s molecular structure.


Physical And Chemical Properties Analysis

The boiling point of “(1R)-1-(4-bromophenyl)-2-chloroethanol” is predicted to be approximately 329.1° C at 760 mmHg . The compound has a predicted density of 1.6 g/cm3 and a refractive index of n20D 1.59 .

Scientific Research Applications

Asymmetric Synthesis

One application of compounds like (1R)-1-(4-bromophenyl)-2-chloroethanol is in asymmetric synthesis, where chiral methyl groups play a crucial role. For instance, in the study by Lüthy, Rétey, & Arigoni (1969), the formation of enantiomers through careful oxidation processes is explored, highlighting the importance of chirality in chemical synthesis.

Optoelectronic and Charge Transport Properties

Another application involves investigating the optoelectronic and charge transport properties of compounds similar to (1R)-1-(4-bromophenyl)-2-chloroethanol. A study by Shkir et al. (2019) focuses on the structural and electronic properties of chalcone derivatives, which are crucial for developing semiconductor devices.

Dissociative Double Ionization Studies

The dissociative double ionization of molecules like 1-bromo-2-chloroethane, a close relative of (1R)-1-(4-bromophenyl)-2-chloroethanol, has been studied under intense femtosecond laser fields. Research by Yang et al. (2011) delves into the ionization processes and kinetics, contributing to the understanding of molecular behavior under high-energy conditions.

Chiral Catalyst Development

Compounds related to (1R)-1-(4-bromophenyl)-2-chloroethanol are used in the development of chiral catalysts. For example, Qin et al. (2011) have investigated a dirhodium catalyst derived from a similar compound for enantioselective reactions, highlighting its potential in organic synthesis.

Rotational Isomerism and Spectroscopy

The study of rotational isomerism using spectroscopic techniques is another area where similar compounds are applied. Research by Koda, Matsui, & Nomura (1989) on 1-bromo-2-chloroethane, a related molecule, provides insights into molecular dynamics and conformations.

X-ray Crystallography

The use of (1R)-1-(4-bromophenyl)-2-chloroethanol analogs in X-ray crystallography for structural determination is also notable. Bhumannavar (2021) has conducted structural confirmation of similar compounds using spectroscopic techniques and density functional theory.

properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2-chloroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBKYBZRHPFKQX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-bromophenyl)-2-chloroethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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